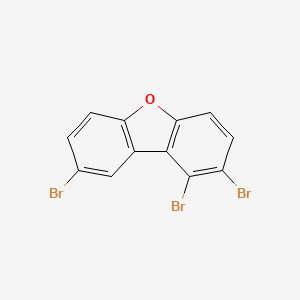

1,2,8-Tribromodibenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,8-Tribromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicological effects. This compound, in particular, has been studied for its environmental impact and biological activities .

Preparation Methods

The synthesis of 1,2,8-Tribromodibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:

Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.

Electrophilic Aromatic Substitution: This method involves the use of bromine and a Lewis acid catalyst to facilitate the substitution of hydrogen atoms on the aromatic ring with bromine atoms.

Chemical Reactions Analysis

1,2,8-Tribromodibenzofuran undergoes various chemical reactions, including:

Scientific Research Applications

1,2,8-Tribromodibenzofuran has been studied extensively for its environmental and biological effects. Some of its applications in scientific research include:

Environmental Toxicology: Research has shown that this compound can act as an environmental pollutant, affecting the neurodevelopment of exposed organisms.

Biological Studies: Studies have investigated the compound’s impact on cognitive and motor functions in animal models, particularly in the context of developmental exposure.

Chemical Research: The compound is used as a model substance to study the behavior of polybrominated dibenzofurans in various chemical reactions and environmental conditions.

Mechanism of Action

The toxicological effects of 1,2,8-Tribromodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of genes involved in xenobiotic metabolism . This mechanism is similar to that of other halogenated dibenzofurans and dioxins.

Comparison with Similar Compounds

1,2,8-Tribromodibenzofuran is part of a broader class of polybrominated dibenzofurans, which include compounds such as:

2-Chloro-3,7,8-Tribromodibenzofuran: Known for its environmental toxicity and developmental effects.

1,2,3,7,8-Pentabromodibenzofuran: Studied for its impact on neurodevelopment and environmental persistence.

2,3,7,8-Tetrabromodibenzofuran: Noted for its high toxicity and potential as an environmental pollutant.

Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name |

1,2,8-tribromodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKAHTKRUKHSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005058 |

Source

|

| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.88 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84761-81-9 |

Source

|

| Record name | Dibenzofuran, 1,2,8-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.